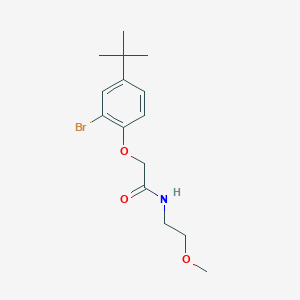![molecular formula C17H16N2O3S B296305 3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole](/img/structure/B296305.png)
3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPO and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DPO is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DPO has also been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
DPO has been found to have both biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. DPO has also been found to inhibit the growth of bacteria by disrupting their DNA replication and transcription. Additionally, DPO has been found to have antioxidant activity, which protects cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPO in lab experiments is its potential applications in various fields of scientific research such as cancer research and antibacterial research. DPO has also been found to have low toxicity, which makes it a potential candidate for drug development. However, one of the limitations of using DPO in lab experiments is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on DPO. One of the directions is to investigate the potential applications of DPO in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of DPO as a chemotherapeutic agent for the treatment of different types of cancer. Additionally, further research is needed to understand the mechanism of action of DPO and its potential side effects.
Conclusion:
In conclusion, DPO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to exhibit antitumor and antibacterial activity. Additionally, DPO has been found to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Further research is needed to understand the mechanism of action of DPO and its potential applications in different fields of scientific research.
Métodos De Síntesis
The synthesis of DPO has been reported using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, phenylhydrazine, and phenylmethanethiol in the presence of sodium methoxide. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, phenylhydrazine, and thiophenol in the presence of sodium methoxide. Both of these methods have been reported to yield DPO with good yields.
Aplicaciones Científicas De Investigación
DPO has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity against different types of cancer cells such as breast cancer, lung cancer, and colon cancer. DPO has also been found to have antibacterial activity against different strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, DPO has been reported to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
Fórmula molecular |
C17H16N2O3S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-5-(phenylsulfanylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O3S/c1-20-14-9-8-12(10-15(14)21-2)17-18-16(22-19-17)11-23-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clave InChI |
BCBDROXBMRHYCN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296244.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296245.png)